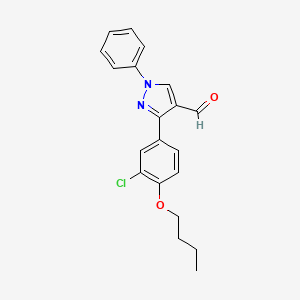

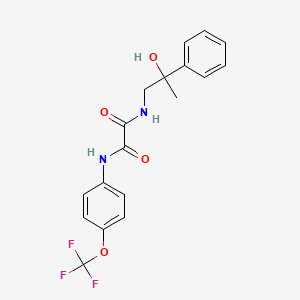

6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The cyclopropyl group within this compound has been associated with antifungal, antibacterial, and antiviral activities. Researchers have explored its potential as an enzyme inhibitor, particularly in the context of bicifadine—an anti-arthritic agent. Additionally, the spirocyclopropane structure, when annelated to six- and five-membered rings, has shown promise in drug design .

Phosphonate Mimics in Biomedical Applications

Compounds containing a phosphonate group (–P(O)(OH)₂) linked via a P-C bond serve as non-hydrolyzable phosphate mimics. These mimics find utility in inhibiting enzymes that utilize phosphates as substrates. The cyclopropyl moiety in our compound could be explored in this context .

Spiro Cyclopropanes in Organic Synthesis

Spiro [cyclopropane-1,2’-steroids] exhibit diverse biological activities, including diuretic effects. Researchers have developed synthetic methodologies for spirocyclopropane compounds, often involving cyclization reactions. For instance, the synthesis of 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one has been achieved through various routes, including degage cyclization and photochemical reactions .

Chemical Biology and Conformational Analysis

Understanding the conformational properties of spirocyclopropanes is crucial. NMR techniques have been employed to analyze the conformation of spiro[cyclopropane-1,2’-steroids]. Such studies contribute to our knowledge of molecular behavior and interactions .

Heterocyclic Chemistry and Ring Annulation Strategies

The compound’s structure involves a six-membered ring annelated to the cyclopropyl moiety. Investigating novel synthetic routes for such ring systems can lead to valuable insights for heterocyclic chemistry and scaffold diversification .

Photochemical Reactions and Cycloadditions

Photochemical reactions, such as [1 + 2] cycloadditions, have been employed to form spirocyclopropanes. These reactions provide access to unique structural motifs. For example, Moss reported a spirocyclopropane through photochemical reaction of olefins with carbene, leading to C-H insertion products .

Propriétés

IUPAC Name |

6-cyclopropyl-2-(2-hydroxyethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-6-5-11-9(13)4-3-8(10-11)7-1-2-7/h3-4,7,12H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKDJWOONYOWLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile](/img/structure/B2365002.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)

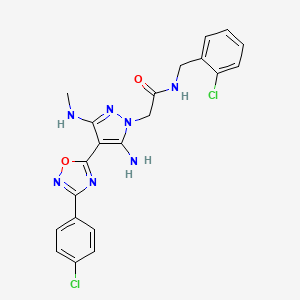

![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)

![5-[(2-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2365011.png)

![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)